molecular formula C17H17Cl3O3 B4907582 1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene

1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene

Cat. No.: B4907582
M. Wt: 375.7 g/mol
InChI Key: FEXMHOPNHXAPIT-UHFFFAOYSA-N
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Description

1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is an organic compound that belongs to the class of chlorinated aromatic ethers This compound is characterized by the presence of three chlorine atoms and a methoxyphenoxybutoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene typically involves the following steps:

    Chlorination of Benzene: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to produce 1,3,5-trichlorobenzene.

    Etherification: The 1,3,5-trichlorobenzene is then reacted with 4-(2-methoxyphenoxy)butanol in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as hydroxide ions or amines.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide or ammonia in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives.

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Dechlorinated benzene derivatives or phenols.

Scientific Research Applications

1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-trichloro-2-methoxybenzene: Similar structure but lacks the butoxy group.

    1,2,4-trichlorobenzene: Different position of chlorine atoms on the benzene ring.

    1,3,5-trichloro-2-methylbenzene: Contains a methyl group instead of the methoxyphenoxybutoxy group.

Uniqueness

1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene is unique due to the presence of the methoxyphenoxybutoxy group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1,3,5-trichloro-2-[4-(2-methoxyphenoxy)butoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3O3/c1-21-15-6-2-3-7-16(15)22-8-4-5-9-23-17-13(19)10-12(18)11-14(17)20/h2-3,6-7,10-11H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXMHOPNHXAPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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